molecular formula C5H4N2O2 B139871 Pyrazine-2-carboxylic acid CAS No. 98-97-5

Pyrazine-2-carboxylic acid

Cat. No.: B139871
CAS No.: 98-97-5
M. Wt: 124.10 g/mol
InChI Key: NIPZZXUFJPQHNH-UHFFFAOYSA-N
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Description

Pyrazine-2-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C5H4N2O2. It is characterized by a pyrazine ring substituted with a carboxylic acid group at the second position. This compound is known for its role as a metabolite of the antitubercular drug pyrazinamide and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrazine with carbon dioxide under high pressure and temperature. Another method includes the oxidation of pyrazine-2-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of pyrazine derivatives. This process typically involves the use of metal catalysts such as vanadium or molybdenum oxides, which facilitate the oxidation reaction under controlled conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, vanadium oxides.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus pentachloride.

Major Products:

Scientific Research Applications

Pyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyrazinamide: An antitubercular drug that is metabolized to pyrazine-2-carboxylic acid.

    Pyrazine-2,3-dicarboxylic acid: An oxidized derivative of this compound.

    Pyrazine-2-carboxaldehyde: A reduced form of this compound.

Uniqueness: this compound is unique due to its role as a key metabolite in the action of pyrazinamide, an important drug in the treatment of tuberculosis. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

pyrazine-2-carboxylic acid
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InChI

InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NIPZZXUFJPQHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CN=C(C=N1)C(=O)O
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Molecular Formula

C5H4N2O2
Record name pyrazinoic acid
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DSSTOX Substance ID

DTXSID30243367
Record name Pyrazinoic acid
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Molecular Weight

124.10 g/mol
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Physical Description

White solid; [Merck Index] White or off-white powder; [Alfa Aesar MSDS]
Record name Pyrazinoic acid
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CAS No.

98-97-5
Record name 2-Pyrazinecarboxylic acid
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Synthesis routes and methods I

Procedure details

Thionyl chloride (10 mL) is added to a 25 mL round bottom flask in an ice bath. To the flask is added 800 mg (6.5 mmole) of 2-Pyrazinecarboxylic acid 74, and the mixture stirred for 5 minutes. Dimethyl formamide (1.02 g mg, 14 mmole) is added in a single portion, and the orange/red solution stirred for 90 minutes. The solvents are removed under reduced pressure to give 80 (0.900 g).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.73 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2694 g of pyrazinecarbonitrile. The final concentration of pyrazinecarbonitrile was 0.512 M. The reaction mixture was mixed on a rotating platform at 23° C. After 15 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of pyrazinecarbonitrile was 100%, and the yields of pyrazinamide and pyrazinecarboxylic acid were 100% and 0%, respectively.
Name
potassium phosphate
Quantity
3.73 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2694 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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